Anhydrovinblastine
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Overview
Description
Anhydrovinblastine is a vinca alkaloid, a class of organic compounds known for their significant biological activities. It is a dimeric alkaloid composed of an indole nucleus (catharanthine) and a dihydroindole nucleus (vindoline) joined together . This compound is a crucial intermediate in the biosynthesis of vinblastine and vincristine, which are widely used as antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrovinblastine is typically synthesized through the coupling of catharanthine and vindoline. One common method involves the use of horseradish peroxidase to catalyze the coupling reaction . Another method involves the use of Fe(III)-promoted coupling, where catharanthine is oxidized to form a radical cation that subsequently couples with vindoline .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield. For instance, the reaction can be carried out in dimethylformamide (DMF) with thionyl chloride (SOCl2) as the reagent at a temperature of 5°C for 12 hours, achieving a yield of approximately 65.80% .
Chemical Reactions Analysis
Types of Reactions: Anhydrovinblastine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Fe(III)-NaBH4/air solution is used to oxidize the C15’-C20’ double bond.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is used for substitution reactions.
Major Products: The major products formed from these reactions include vinblastine and its isomers, such as leurosidine .
Scientific Research Applications
Anhydrovinblastine has a wide range of applications in scientific research:
Mechanism of Action
Anhydrovinblastine exerts its effects by binding to tubulin, a protein that is essential for cell division. This binding inhibits the formation of microtubules, leading to mitotic arrest and cell death . The compound specifically targets the mitotic spindle, preventing the separation of chromosomes during cell division .
Comparison with Similar Compounds
Vinblastine: Anhydrovinblastine is a precursor to vinblastine, which has a methyl group on the indole nitrogen of the vindoline skeleton.
Vincristine: Similar to vinblastine, but with a formyl group instead of a methyl group on the indole nitrogen.
Vinorelbine: Another vinca alkaloid with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of other vinca alkaloids. Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C46H56N4O8 |
---|---|
Molecular Weight |
793 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 |
InChI Key |
FFRFGVHNKJYNOV-DOVUUNBWSA-N |
Isomeric SMILES |
CCC1=C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Synonyms |
3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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